molecular formula C13H6ClNO4S B3044671 1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one CAS No. 100332-33-0

1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one

Cat. No.: B3044671
CAS No.: 100332-33-0
M. Wt: 307.71 g/mol
InChI Key: UNDBGTYRNOUMHI-UHFFFAOYSA-N
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Description

1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C13H6ClNO4S and its molecular weight is 307.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

100332-33-0

Molecular Formula

C13H6ClNO4S

Molecular Weight

307.71 g/mol

IUPAC Name

1-chloro-7-hydroxy-4-nitrothioxanthen-9-one

InChI

InChI=1S/C13H6ClNO4S/c14-8-2-3-9(15(18)19)13-11(8)12(17)7-5-6(16)1-4-10(7)20-13/h1-5,16H

InChI Key

UNDBGTYRNOUMHI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3S2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3S2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 25 g of 1-chloro-7-methoxy-4-nitro-9H-thioxanthen-9-one, 32.1 g of anhydrous aluminum chloride, and 300 ml of 1,2-dichloroethane is heated under reflux for 1.5 hours. The mixture is concentrated, then treated with 640 ml of concentrated HCl. After 1 hour, the slurry is filtered, and then washed with 500 ml of water followed by 300 ml of 2-propanol, to afford the title compound as a gold solid, mp>300° C.
Name
1-chloro-7-methoxy-4-nitro-9H-thioxanthen-9-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The requisite 1-chloro-7-hydroxy-4-nitrothioxanthone was prepared as follows: To a suspension of 5.0 g of 1-chloro-7-methoxy-4-nitro-thioxanthone in 50 ml of methylene chloride was added 20 ml of boron tribromide in methylene chloride (1M). The mixture was stirred for two days, and an additional 20 ml of boron tribromide was added. The mixture was stirred for three hours at room temperature and heated under reflux for two hours. An additional 20 ml of boron tribromide was added and the mix was heated under reflux for two hours. The mixture was cooled in an ice bath and 50 ml of methanol was added carefully. The solution was heated under reflux for one hour, and the solvent was removed in vacuo. The residue was boiled in about 50 ml of ethanol, collected, and retreated with hot ethanol to provide the product as an orange powder, mp 240°-254° (dec).
Name
1-chloro-7-methoxy-4-nitro-thioxanthone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

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